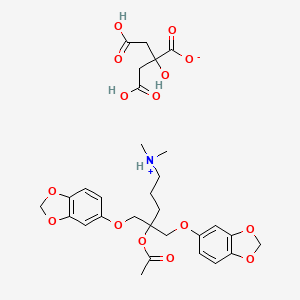
1-Butanol, 4-dimethylamino-1,1-bis((3,4-(methylenedioxy)phenoxy)methyl)-, acetate, citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Butanol, 4-dimethylamino-1,1-bis((3,4-(methylenedioxy)phenoxy)methyl)-, acetate, citrate involves multiple steps, including the introduction of dimethylamino and methylenedioxyphenoxy groups to the butanol backbone. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Butanol, 4-dimethylamino-1,1-bis((3,4-(methylenedioxy)phenoxy)methyl)-, acetate, citrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino and methylenedioxyphenoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Butanol, 4-dimethylamino-1,1-bis((3,4-(methylenedioxy)phenoxy)methyl)-, acetate, citrate stands out due to its unique combination of functional groups. Similar compounds include:
- 1-Butanol, 4-dimethylamino-1,1-bis((3,4-(methylenedioxy)phenoxy)methyl)-, acetate
- 1-Butanol, 4-dimethylamino-1,1-bis((3,4-(methylenedioxy)phenoxy)methyl)-, citrate
These compounds share structural similarities but may differ in their chemical reactivity and applications.
Propiedades
Número CAS |
64246-05-5 |
|---|---|
Fórmula molecular |
C30H37NO15 |
Peso molecular |
651.6 g/mol |
Nombre IUPAC |
[4-acetyloxy-5-(1,3-benzodioxol-5-yloxy)-4-(1,3-benzodioxol-5-yloxymethyl)pentyl]-dimethylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C24H29NO8.C6H8O7/c1-17(26)33-24(9-4-10-25(2)3,13-27-18-5-7-20-22(11-18)31-15-29-20)14-28-19-6-8-21-23(12-19)32-16-30-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,11-12H,4,9-10,13-16H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
QANHBESCIVASRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCC[NH+](C)C)(COC1=CC2=C(C=C1)OCO2)COC3=CC4=C(C=C3)OCO4.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


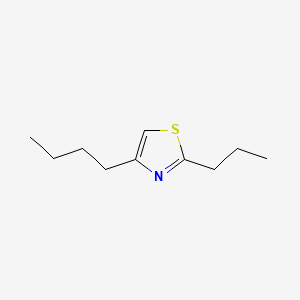
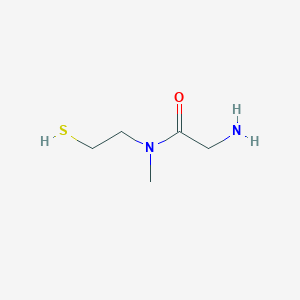
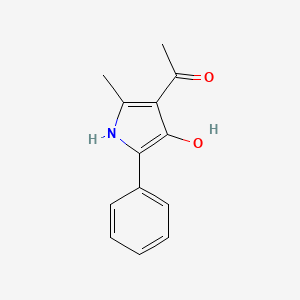
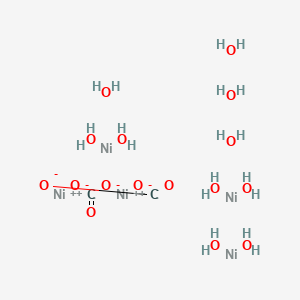

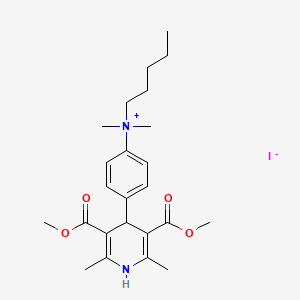
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
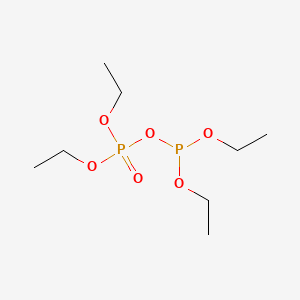
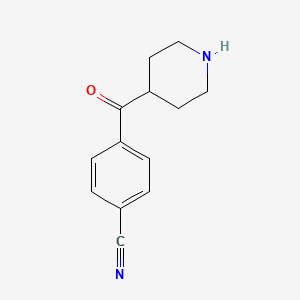
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)


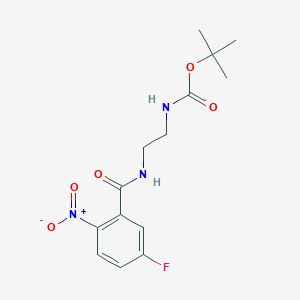
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
